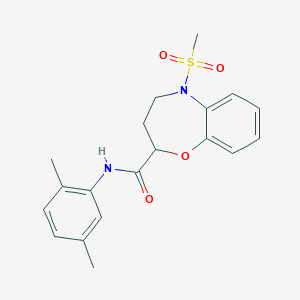
N-(2,5-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a benzoxazepine core, which is a bicyclic structure containing both oxygen and nitrogen atoms, making it a versatile scaffold for drug development and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an ortho-aminophenol and a suitable electrophile.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the benzoxazepine core using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2,5-Dimethylphenyl Group: This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a 2,5-dimethylphenylboronic acid and a suitable palladium catalyst.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols, in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s benzoxazepine core makes it a potential candidate for drug development, particularly for targeting central nervous system disorders.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core can mimic natural substrates or inhibitors, allowing the compound to modulate the activity of these targets. The methanesulfonyl group can enhance the compound’s binding affinity and specificity, while the 2,5-dimethylphenyl group can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the methanesulfonyl group, which may result in different biological activity and binding properties.
N-(2,5-Dimethylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine: Lacks the carboxamide group, which may affect its solubility and reactivity.
N-(2,5-Dimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine: Lacks both the methanesulfonyl and carboxamide groups, resulting in a simpler structure with potentially different applications.
Uniqueness
N-(2,5-Dimethylphenyl)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methanesulfonyl group enhances its reactivity and binding affinity, while the carboxamide group improves its solubility and stability. This makes the compound a versatile scaffold for various applications in medicinal chemistry, material science, and biological studies.
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O4S/c1-13-8-9-14(2)15(12-13)20-19(22)18-10-11-21(26(3,23)24)16-6-4-5-7-17(16)25-18/h4-9,12,18H,10-11H2,1-3H3,(H,20,22) |
InChI Key |
LJKXYEUOOOPVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250472.png)
![N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide](/img/structure/B11250475.png)
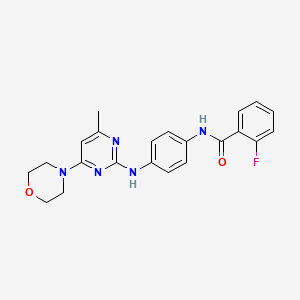
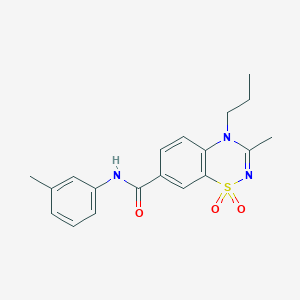
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11250509.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-fluorobenzamide](/img/structure/B11250514.png)
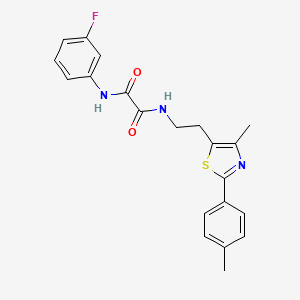
![N-(3-chloro-4-fluorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250526.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11250529.png)
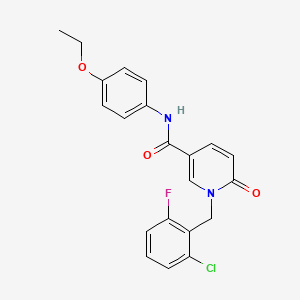
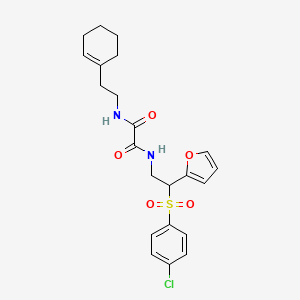
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250544.png)
![(4-Iodophenyl){4-[4-methyl-6-(4-methylpiperazino)-2-pyrimidinyl]piperazino}methanone](/img/structure/B11250558.png)
